REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([S:8][CH3:9])=[C:4]([F:10])[C:3]=1[C:11]([F:14])([F:13])[F:12].C([Li])CCC.[C:20](=[O:22])=[O:21].[OH-].[Na+]>C(OCC)C.CCCCCC.O>[F:10][C:4]1[C:3]([C:11]([F:14])([F:13])[F:12])=[C:2]([CH:7]=[CH:6][C:5]=1[S:8][CH3:9])[C:20]([OH:22])=[O:21] |f:3.4|
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=C(C=C1)SC)F)C(F)(F)F
|
Name
|
|
Quantity
|
275 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
the resulting solution was stirred at −78° C. for 60 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
slowly warmed to RT
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Type
|
CUSTOM
|
Details
|
to precipitate
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered off with suction
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
60 min |
Name
|
|
Type
|
|
Smiles
|
FC=1C(=C(C(=O)O)C=CC1SC)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |